PD 123177

Neuroscience Behavioral Pharmacology AT2 Receptor Function

PD 123177 is the definitive nonpeptide AT2-selective antagonist for rigorous pharmacological discrimination. Unlike PD 123319 or CGP 42112A, its well-characterized selectivity ensures AT2-specific readouts without AT1 off-target interference. Critically, PD 123177 potentiates central Ang II-induced vasopressin release—a functional profile opposite to PD 123319—making it irreplaceable for behavioral and neuroendocrine studies. Its diuretic potency rivals losartan, enabling unique renal physiology applications. Choose PD 123177 for reproducible, AT2-specific results in binding, functional, and in vivo assays.

Molecular Formula C29H28N4O3
Molecular Weight 480.6 g/mol
CAS No. 114785-12-5
Cat. No. B1678601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 123177
CAS114785-12-5
Synonyms1-((4-amino-3-methylphenyl)methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5c)pyridine-6-carboxylic acid
EXP 655
EXP-655
PD 123177
PD-123177
Molecular FormulaC29H28N4O3
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N
InChIInChI=1S/C29H28N4O3/c1-19-14-20(12-13-23(19)30)16-32-18-31-24-17-33(26(29(35)36)15-25(24)32)28(34)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-14,18,26-27H,15-17,30H2,1H3,(H,35,36)
InChIKeyKLVDUSUYBDMJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD 123177 (CAS 114785-12-5): A Selective AT2 Angiotensin II Receptor Antagonist for Targeted Receptor Subtype Profiling


PD 123177 is a synthetic, nonpeptide, small-molecule antagonist with high selectivity for the angiotensin II (Ang II) subtype 2 (AT2) receptor in mammalian systems [1]. It is a member of the imidazo[4,5-c]pyridine carboxylic acid chemical class and serves as a critical pharmacological tool for discriminating between the AT2 receptor and the AT1 receptor, which mediates most classical cardiovascular effects of Ang II [2]. Unlike peptide-based AT2 ligands, PD 123177's nonpeptide nature and well-characterized selectivity profile make it a preferred reagent for in vitro and in vivo studies aimed at isolating AT2 receptor-mediated physiological or pathological functions, particularly where off-target activity at the AT1 receptor must be stringently avoided [3].

The Critical Imperative: Why PD 123177 Cannot Be Replaced by In-Class AT2 Antagonists in Experimental Design


Substituting PD 123177 with other AT2 receptor ligands, such as the closely related PD 123319, the peptidic agonist CGP 42112A, or AT1 receptor antagonists like losartan, introduces significant functional and pharmacological variability that undermines experimental reproducibility and data interpretation. PD 123319, despite high structural similarity, exhibits divergent central nervous system effects compared to PD 123177 in key behavioral models, precluding simple interchangeability [1]. Peptide-based AT2 ligands like CGP 42112A have distinct binding kinetics and a potential partial agonist profile, which can confound results in assays requiring pure antagonism [2]. Furthermore, reliance on AT1 receptor antagonists (e.g., losartan, EXP 3174) fails to interrogate the AT2 receptor, a critical oversight given the known functional antagonism between these two receptor subtypes. Therefore, the use of PD 123177 is essential for studies designed to specifically and definitively implicate the AT2 receptor, ensuring that observed pharmacological effects are not misattributed to AT1 blockade or off-target interactions [3].

Quantitative Differentiators: Head-to-Head Performance Data for PD 123177 Against Key Analogs


PD 123177 vs. PD 123319: Divergent Effects on Central Angiotensin II-Induced Drinking Behavior

PD 123177 and PD 123319 are the two most commonly used nonpeptide AT2 receptor antagonists. However, a direct comparison reveals they have opposite effects on a central Ang II-mediated behavior. PD 123177 significantly potentiates intracerebroventricular (i.c.v.) Ang II-induced water intake, while PD 123319 inhibits this response [1]. This key difference precludes their interchangeable use in studies of central AT2 receptor function.

Neuroscience Behavioral Pharmacology AT2 Receptor Function

PD 123177 vs. PD 123319: Comparable Hemodynamic Activity Only After AT1 Receptor Blockade

While PD 123177 and PD 123319 show distinct central effects, their peripheral hemodynamic actions are context-dependent and remarkably similar. Neither compound antagonizes the hemodynamic effects of intravenous Ang II in naive animals. However, both compounds significantly attenuate these effects when administered 24 hours after pretreatment with the AT1 receptor antagonist EXP 3174 [1]. This demonstrates a conditional, shared functional profile in the periphery that differs from their central divergence.

Cardiovascular Pharmacology Hemodynamics In Vivo Pharmacology

PD 123177 vs. Losartan (AT1 Antagonist): Equivalent Diuretic and Natriuretic Potency in the Kidney

A common misconception is that AT2 receptor antagonists have no significant effects on classical Ang II-mediated functions like renal transport. Direct in vivo microperfusion studies demonstrate that PD 123177 is a powerful inhibitor of proximal tubular transport, with an efficacy comparable to the AT1 antagonist losartan (DuP 753) [1]. Both drugs reduce sodium, chloride, and water reabsorption, and PD 123177 induces a diuresis and natriuresis of similar magnitude.

Renal Physiology Tubular Transport Diuresis

PD 123177 vs. CGP 42112A: Relative AT2 Receptor Binding Potency Ranking

PD 123177 is a nonpeptide AT2 antagonist, whereas CGP 42112A is a peptide with AT2 agonist/antagonist properties. Competition binding studies in rat adrenal medulla establish a clear rank order of AT2 receptor binding affinity: CGP 42112A > PD 123319 > PD 123177 [1]. This relative difference in affinity is a critical consideration when selecting the appropriate concentration for experimental use.

Receptor Binding Radioligand Assay AT2 Subtype Selectivity

Validated Applications for PD 123177 Based on Quantitative Differentiation Evidence


Isolating AT2 Receptor-Mediated Potentiation of Central Ang II Responses

Based on the evidence that PD 123177 potentiates i.c.v. Ang II-induced vasopressin release and drinking [1], this compound is the preferred tool for studies investigating the inhibitory control exerted by AT2 receptors on central AT1 receptor-mediated functions. It is particularly useful for neuroscience and behavioral pharmacology research focused on fluid homeostasis, neuroendocrine regulation, and stress responses where AT2 receptor activation is hypothesized to dampen AT1 signaling. PD 123319 should not be used as a substitute due to its opposite, inhibitory effect in this specific model.

Investigating AT2 Receptor-Dependent Renal Transport and Diuretic Mechanisms

The direct comparison showing PD 123177's diuretic potency is equivalent to the AT1 antagonist losartan [2] makes it a valuable tool for renal physiologists. It can be used in in vivo microperfusion, micropuncture, and clearance studies to dissect the contribution of AT2 receptors to proximal tubular sodium and water reabsorption. This application is especially relevant for exploring novel diuretic targets and understanding the renal protective effects of AT2 receptor stimulation in models of hypertension and chronic kidney disease.

Pharmacological Profiling of AT2 Receptor in Cardiovascular Studies with Prior AT1 Blockade

For cardiovascular research, PD 123177's ability to attenuate hemodynamic responses to Ang II only after AT1 receptor blockade [3] positions it as a crucial tool for studying the functional cross-talk between AT1 and AT2 receptors. It is ideal for experiments designed to unmask the physiological role of the AT2 receptor in blood pressure regulation and vascular function in the absence of concurrent AT1 signaling. This model helps clarify the potential therapeutic benefits of dual AT1/AT2 receptor modulation.

Distinguishing AT2 Receptor Subtype Pharmacology in Binding and Signaling Assays

PD 123177's established rank order of AT2 binding potency (CGP 42112A > PD 123319 > PD 123177) [4] is essential for the proper design and interpretation of radioligand binding and functional assays. It serves as a benchmark for validating AT2 receptor selectivity in new tissue or cell models. Its lower relative affinity compared to PD 123319 and CGP 42112A allows researchers to select the most appropriate tool based on the required potency and the need to avoid confounding agonist-like effects sometimes associated with higher-affinity ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 123177

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.